methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is an organic compound with the molecular formula C12H23BO4. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of reagents such as boronic acids or boronate esters and catalysts like palladium .
Industrial Production Methods
In industrial settings, the production of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Industry: The compound is used in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its specific structure, which combines a boronate ester group with a pentanoate ester. This combination provides distinct reactivity and stability, making it particularly useful in synthetic chemistry and various industrial applications .
Biological Activity
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boron-containing compound that has garnered attention in various fields including medicinal chemistry and organic synthesis. Its unique structural features, particularly the dioxaborolane moiety, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H19BO4
- Molecular Weight : 214.07 g/mol
- CAS Number : 1150561-77-5
- Solubility : Very soluble in organic solvents
Table 1: Physical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Log P (octanol-water) | 0.86 |
Solubility | 3.36 mg/ml |
GI Absorption | High |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the dioxaborolane moiety. This interaction can facilitate reactions such as:
- Nucleophilic attack on electrophilic centers in biological molecules.
- Formation of stable complexes with biomolecules, which may alter their function.
Case Studies
- Anticancer Activity : A study investigated the potential of boron-containing compounds in cancer therapy. This compound was tested for its ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research has shown that compounds containing boron can modulate inflammatory pathways. In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
Activity Type | Model/System Used | Observations |
---|---|---|
Anticancer | Various cancer cell lines | Significant reduction in viability |
Anti-inflammatory | Murine model | Decreased pro-inflammatory cytokines |
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. According to available data:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
These factors necessitate careful handling and further investigation into its safety for therapeutic applications.
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXXFZWSYXRKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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